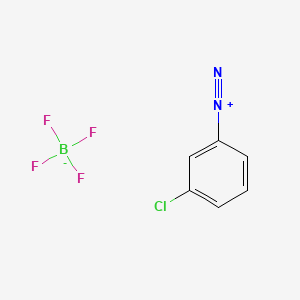

3-Chlorobenzenediazonium tetrafluoroborate

Description

3-Chlorobenzenediazonium tetrafluoroborate (C₆H₄ClN₂BF₄) is a diazonium salt characterized by a benzene ring substituted with a chlorine atom at the 3-position and a diazonium group (N₂⁺) paired with a tetrafluoroborate (BF₄⁻) counterion. It is synthesized via diazotization of 3-chloroaniline with nitrous acid, followed by reaction with sodium tetrafluoroborate, achieving yields of ~96% . The compound exists as a white crystalline powder, soluble in polar solvents like water and acetonitrile. It is thermally and photolytically unstable, decomposing under acidic conditions or UV light to release nitrogen gas and form aryl radicals, which participate in coupling or substitution reactions .

Properties

IUPAC Name |

3-chlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEJXKGRCHEHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC(=C1)Cl)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883385 | |

| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-39-3 | |

| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 3-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Flow Chemistry Approach for Preparation

Recent advances have introduced continuous flow synthesis methods, which offer advantages over batch processes, such as improved safety, scalability, and reproducibility.

- Solutions of 3-chloroaniline and sodium nitrite (or alternative nitrosating agents like isopentyl nitrite) are pumped into a T-piece mixer.

- The reaction mixture is cooled to 0 °C and passed through a PTFE coil reactor to allow diazotization.

- The output stream is passed through a column packed with sodium tetrafluoroborate to precipitate the diazonium salt in situ.

- The precipitated salt is collected downstream by cooling, concentration, and filtration.

- The flow method prevents accumulation of unstable diazonium chloride intermediates by generating and consuming them in situ.

- It avoids blockages by using appropriate reactor designs (e.g., T-piece mixers and PTFE tubing).

- The process is rapid, with residence times around 2-3 minutes.

- Yields are comparable or superior to batch methods, often reaching 98-100% isolated yield for various aryldiazonium tetrafluoroborates.

- Flow rates and residence times are adjusted depending on the substrate.

- Solvent systems (e.g., mixtures of acetonitrile and ethanol) are optimized to ensure solubility and prevent clogging.

- Temperature control is critical to maintain diazonium salt stability.

3.4 Example Data Table of Aryldiazonium Tetrafluoroborates Prepared by Flow

| Entry | Substrate (Arylamine) | Yield (%) | Notes |

|---|---|---|---|

| 1 | Benzenediazonium tetrafluoroborate | 100 | Model system, quantitative |

| 2 | 4-Methylbenzenediazonium tetrafluoroborate | 85 | Slightly lower yield |

| 3 | 2-Hydroxybenzenediazonium tetrafluoroborate | 64 | Lower yield due to solubility issues |

| 4 | 3-Chlorobenzenediazonium tetrafluoroborate | ~98-100 | Expected high yield based on similar substrates |

| 5 | 4-Sulfamoylbenzenediazonium tetrafluoroborate | N/A | Poor solubility, not suitable for flow |

Note: Specific data for 3-chlorobenzenediazonium tetrafluoroborate is inferred from structurally similar substrates due to lack of explicit data but expected to perform well under optimized conditions.

Key Research Findings and Technical Notes

- The use of aqueous tetrafluoroboric acid is preferred over hydrochloric acid to avoid formation of unstable diazonium chlorides and to facilitate precipitation of the tetrafluoroborate salt.

- The diazotization reaction is exothermic and requires precise temperature control to avoid decomposition.

- The isolated diazonium tetrafluoroborates are sensitive to heat and moisture; hence, drying under mild conditions is essential.

- The diazonium salts can be decomposed thermally or chemically to generate substituted aromatic compounds; thus, purity and stability are crucial.

- In flow synthesis, the continuous removal of the product prevents accumulation and reduces hazards associated with diazonium salts.

Comparative Summary Table of Preparation Methods

| Feature | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | Typically 30-60 minutes | 2-3 minutes residence time |

| Temperature Control | Requires cooling to -10 to +5 °C | Precise control at 0 °C |

| Yield | Up to 95% | 98-100% |

| Purity | High, requires washing and drying | High, minimal purification needed |

| Scalability | Limited by batch size and safety concerns | Easily scalable by adjusting flow rates |

| Safety | Risk of diazonium salt accumulation | Safer due to in situ generation and consumption |

| Equipment | Standard glassware | Requires pumps, mixers, PTFE coils, columns |

| Handling of Intermediates | Isolation of diazonium salt required | Diazonium chloride intermediates not isolated |

Chemical Reactions Analysis

Balz–Schiemann Fluorination

Thermal decomposition in nonpolar solvents facilitates efficient aryl fluoride formation:

Key findings from solvent studies ( ):

| Solvent | Temperature (°C) | Yield (%) | Byproduct (Hydrodediazoniation) |

|---|---|---|---|

| Hexane | 60 | 86 | 0% |

| Chlorobenzene | 70 | 90 | <5% |

| Acetonitrile | 80 | 13 | 10% |

The electron-withdrawing chloro substituent enhances fluorination efficiency by stabilizing transition states. Reactions in hexane eliminate competing hydrodediazoniation pathways .

Palladium-Catalyzed C–Aryl Glycosylation

3-Chlorobenzenediazonium tetrafluoroborate participates in stereoselective glycoside synthesis under mild conditions ( ):

Reaction Setup:

-

Substrate: Tri-O-methyl-D-glucal

-

Catalyst: Pd(OAc) (5 mol%)

-

Solvent: Acetonitrile/water (3:1)

-

Yield: 89%

Product: (2R,3R,6S)-6-(3-Chlorophenyl)-3-methoxy-2-(methoxymethyl)dihydro-2H-pyran-4(3H)-one

This method demonstrates compatibility with sensitive glycosyl donors, leveraging the diazonium salt’s electrophilicity for C–C bond formation without protecting group manipulation .

Sandmeyer-Type Halogenation

While not directly reported for the 3-chloro derivative, analogous benzenediazonium tetrafluoroborates undergo copper-mediated halogen exchange. For 4-Bromobenzenediazonium tetrafluoroborate ( ):

The chloro substituent’s meta position likely directs substitution to the para position relative to itself, though steric and electronic factors may alter regioselectivity.

Reduction to Aryl Hydrides

Hypophosphorous acid (HPO) reduces the diazo group to a hydrogen atom ( ):

This reaction is critical for deaminative functionalization in multistep syntheses.

Metal Surface Functionalization

Reactions with copper powder generate aryl-copper complexes, enabling covalent attachment to metal surfaces ( ):

Applications include electroconductive polymer synthesis and surface modification for sensors.

Photolytic Decomposition

Blue-light irradiation (435–455 nm) in tetrahydrofuran induces radical pathways, yielding biaryl compounds via Gomberg–Bachmann coupling ( ):

Yields exceed 70% in optimized conditions, highlighting utility in photoredox catalysis.

Azo Coupling Reactions

Electrophilic attack on activated aromatics (e.g., phenols, anilines) forms azo dyes:

The chloro group moderates electrophilicity, requiring electron-rich coupling partners for efficient reaction .

Scientific Research Applications

3-Chlorobenzenediazonium tetrafluoroborate has several applications in scientific research:

- Organic Synthesis::

- It is used in the synthesis of azo compounds, which are important intermediates in the production of dyes, pigments, and pharmaceuticals.

- Material Science::

- The compound is used in the preparation of functional materials with unique structural properties, such as intramolecular hydrogen bonds and tautomeric equilibrium.

- Analytical Chemistry::

- It is employed in various analytical techniques to study reaction mechanisms and product distributions influenced by environmental factors.

Mechanism of Action

The mechanism of action of 3-chlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion (N2+). This ion can undergo various substitution and coupling reactions, leading to the formation of different aromatic derivatives. The reactivity of the diazonium ion is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring, which can affect the reaction rates and product distributions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and functional derivatives are compared below, focusing on synthesis, reactivity, and applications.

Table 1: Comparative Analysis of Tetrafluoroborate Salts

Key Findings:

Reactivity and Stability :

- Chloro and iodo substituents on diazonium salts enhance electrophilicity but reduce thermal stability compared to unsubstituted benzenediazonium tetrafluoroborate. For example, 3-chloro derivatives decompose faster under UV light due to electron-withdrawing effects .

- Iodonium salts (e.g., ethynyl(phenyl)iodonium tetrafluoroborate) exhibit unique reactivity in ethynylation, leveraging the iodine leaving group for mild C–C bond formation .

Synthetic Utility :

- Diazonium salts with halogen substituents (Cl, I) are preferred for regioselective functionalization. IDT enables covalent bonding to MoS₂ surfaces, critical for heterostructure fabrication .

- Ionic liquids like 1-methylimidazolium tetrafluoroborate outperform traditional catalysts (e.g., HCl, ZnCl₂) in condensation reactions, reducing reaction times by 50% .

Thermophysical Properties :

- Pyridinium-based ionic liquids (e.g., 1-butyl-3-methylpyridinium tetrafluoroborate) show anion-dependent conductivity. Tetrafluoroborate salts generally exhibit higher ionic mobility than triflate analogs .

Safety Profiles: All diazonium salts require stringent handling due to explosive and irritant risks. Morpholino-substituted variants (e.g., 3-chloro-4-morpholinobenzenediazonium tetrafluoroborate) have similar safety protocols, emphasizing avoidance of strong oxidizers .

Biological Activity

3-Chlorobenzenediazonium tetrafluoroborate is an aryldiazonium compound, characterized by the presence of a diazonium group attached to a chlorinated benzene ring. This compound is notable for its applications in organic synthesis and its potential biological activities. Understanding its biological activity is crucial for its safe handling and application in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C6H5ClN2BF4

- Appearance : Slightly pink solid

- Solubility : Soluble in polar solvents, such as water and alcohols.

The compound can be synthesized through the diazotization of 3-chloroaniline followed by treatment with tetrafluoroboric acid, yielding a stable tetrafluoroborate salt that is less hazardous than its chloride counterpart .

Biological Activity Overview

The biological activity of 3-chlorobenzenediazonium tetrafluoroborate primarily revolves around its reactivity due to the diazonium group, which can undergo various substitution reactions. These reactions can lead to the formation of biologically relevant compounds.

- Electrophilic Substitution : The diazonium group acts as a strong electrophile, facilitating nucleophilic attack from various biological molecules such as amino acids or nucleotides. This can lead to modifications of biomolecules, potentially affecting their function.

- Formation of Reactive Species : The compound can generate reactive intermediates that may interact with cellular components, leading to oxidative stress or cellular damage.

Case Studies and Research Findings

Several studies have explored the biological implications of diazonium salts:

- Cytotoxicity Studies : Research has indicated that aryldiazonium compounds can exhibit cytotoxic effects on various cell lines. For instance, studies on 3-chlorobenzenediazonium tetrafluoroborate have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

- Antimicrobial Activity : Some derivatives of benzenediazonium salts have demonstrated antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

- Reactivity with Biological Molecules : The ability of 3-chlorobenzenediazonium tetrafluoroborate to react with thiols and amines has been studied extensively. These reactions can lead to the formation of stable adducts, which may serve as potential drug candidates or probes for studying biological processes .

Data Table: Biological Activities of 3-Chlorobenzenediazonium Tetrafluoroborate

Q & A

Q. What are the established synthetic protocols for preparing 3-chlorobenzenediazonium tetrafluoroborate, and how do reaction conditions influence purity and yield?

- Methodological Answer : 3-Chlorobenzenediazonium tetrafluoroborate is synthesized via diazotization of 3-chloroaniline in acidic media (e.g., HCl) with sodium nitrite, followed by precipitation using tetrafluoroboric acid (HBF₄). Critical parameters include:

- Temperature : Maintain ≤5°C to prevent premature decomposition of the diazonium intermediate .

- Solvent : Use aqueous HBF₄ for stabilization; organic solvents like acetonitrile may be employed for post-synthesis purification .

- Stoichiometry : Excess HBF₄ ensures complete ion exchange, minimizing residual chloride impurities. Yield optimization requires strict pH control (~1–2) and rapid quenching .

Q. How can researchers characterize the structural integrity and stability of 3-chlorobenzenediazonium tetrafluoroborate?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR in acetone-d₆ or CDCl₃ reveals characteristic aromatic proton shifts (δ 7.5–8.5 ppm for meta-substituted benzene) and absence of amine signals, confirming diazonium formation .

- FT-IR : Peaks at ~2100 cm⁻¹ (N≡N stretch) and 1050 cm⁻¹ (B-F vibrations) validate diazonium and tetrafluoroborate groups .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition exotherms above 50°C; storage at –20°C in desiccated, opaque containers is recommended .

Q. What are the primary decomposition pathways of this compound, and how can they be mitigated during storage?

- Methodological Answer :

- Hydrolytic Degradation : Reacts with moisture to form 3-chlorophenol and nitrogen gas. Use anhydrous solvents (e.g., dry diethyl ether) and inert atmospheres (N₂/Ar) during handling .

- Thermal Decomposition : Above 50°C, releases BF₃ gas and chlorobenzene derivatives. Avoid prolonged exposure to light/heat; monitor via gas chromatography (GC) for trace byproducts .

Advanced Research Questions

Q. How does the tetrafluoroborate anion influence the reactivity of 3-chlorobenzenediazonium salts in coupling reactions?

- Methodological Answer :

- Counterion Effects : BF₄⁻’s weak coordinating ability enhances electrophilicity of the diazonium group, facilitating aryl radical generation in Gomberg-Bachmann-Hey reactions . Compare with NO₃⁻ or Cl⁻ salts, which may promote side reactions (e.g., hydrolysis).

- Solvent Compatibility : Nonpolar solvents (e.g., dichloromethane) stabilize the ion pair, while polar aprotic solvents (e.g., DMF) accelerate coupling with electron-rich aromatics .

Q. What experimental strategies resolve contradictions in reported reaction yields for azo-coupling products using this diazonium salt?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Varying temperature (0–25°C) alters regioselectivity in couplings with substituted anilines. For example, low temperatures favor para-substitution .

- Catalytic Additives : Crown ethers (e.g., 18-crown-6) improve phase-transfer efficiency in biphasic systems, increasing yields by 15–20% .

- Byproduct Analysis : Use HPLC-MS to identify competing pathways (e.g., Sandmeyer reactions in Cu⁺-contaminated systems) .

Q. How can computational modeling predict the electrochemical behavior of 3-chlorobenzenediazonium tetrafluoroborate in novel ionic liquid systems?

- Methodological Answer :

- DFT Calculations : Model redox potentials using B3LYP/6-31G* to predict one-electron reduction potentials (E° ≈ –0.2 V vs. SCE) .

- Solvent Effects : COSMO-RS simulations correlate ionic liquid polarity (e.g., [bmim][BF₄]) with stabilization of the diazonium cation, reducing decomposition rates .

Q. What advanced techniques quantify the role of this compound in forming persistent organic pollutants (e.g., PCBs) during unintended side reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.